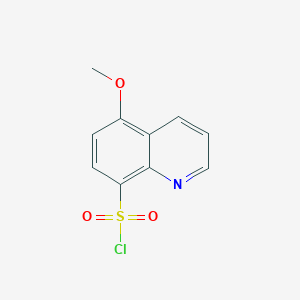

5-Methoxyquinoline-8-sulfonyl chloride

Description

Contextualization within Sulfonyl Chloride Chemistry and Quinoline (B57606) Derivatives

5-Methoxyquinoline-8-sulfonyl chloride is a chemical compound that integrates two highly significant functional groups in organic chemistry: the sulfonyl chloride group (-SO₂Cl) and the quinoline scaffold. Sulfonyl chlorides are notable for their reactivity, serving as key intermediates in the synthesis of sulfonamides, sulfonate esters, and other sulfur-containing compounds. The quinoline component of the molecule is a fused bicyclic heterocycle, consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring. frontiersin.org This structural motif is a cornerstone in medicinal chemistry and materials science. researchgate.net The combination of the reactive sulfonyl chloride group with the biologically significant quinoline core makes compounds like this compound valuable reagents for creating complex molecules with specific functions.

Overview of Quinoline Derivatives in Synthetic Chemistry

Quinoline and its derivatives are a major class of heterocyclic compounds extensively studied in synthetic chemistry. nih.gov Their synthesis has been a subject of interest for over a century, leading to the development of numerous named reactions that are still widely used today. iipseries.org These methods allow for the creation of a vast library of substituted quinolines, each with potentially unique properties. rsc.org

Classic Synthesis Methods for Quinoline Derivatives

| Synthesis Method | Reactants | Key Features |

|---|---|---|

| Skraup Synthesis | Aniline (B41778), glycerol, sulfuric acid, and an oxidizing agent (e.g., nitrobenzene). iipseries.orgpharmaguideline.com | A classic method for producing the basic quinoline structure. iipseries.org |

| Friedländer Synthesis | o-aminobenzaldehyde or o-aminoacetophenone condensed with a compound containing an α-methylene group. nih.govpharmaguideline.com | Generally used to prepare 2-substituted quinoline derivatives. pharmaguideline.com |

| Pfitzinger Synthesis | Isatin reacts with a carbonyl compound in the presence of a base. iipseries.orgpharmaguideline.com | Yields quinoline-4-carboxylic acids, which can be subsequently decarboxylated. pharmaguideline.com |

| Combes Synthesis | Aniline is condensed with a 1,3-dicarbonyl compound, followed by acid-catalyzed cyclization. iipseries.orgpharmaguideline.com | Produces 2,4-disubstituted quinolines. iipseries.org |

| Doebner-von Miller | An α,β-unsaturated carbonyl compound reacts with an aniline in the presence of an acid catalyst. iipseries.orgpharmaguideline.com | A flexible method that can be considered an extension of the Skraup synthesis. |

The quinoline scaffold is considered a "privileged structure" in medicinal chemistry because it appears in a wide range of biologically active compounds, both natural and synthetic. researchgate.net This has driven extensive research into their pharmacological properties. nih.govtandfonline.com Quinoline derivatives have demonstrated a remarkable breadth of biological activities, making them a focal point for new drug development. biointerfaceresearch.comwisdomlib.orgresearchgate.net

Reported Biological Activities of Quinoline Derivatives

| Biological Activity | Description |

|---|---|

| Antimalarial | Quinoline is the core structure of quinine (B1679958) and synthetic drugs like chloroquine. biointerfaceresearch.com |

| Anticancer | Derivatives have shown antiproliferative activity against various cancer cell lines. nih.govwisdomlib.org |

| Antibacterial | The scaffold is present in quinolone antibiotics and other antibacterial agents. tandfonline.comresearchgate.net |

| Anti-inflammatory | Certain quinoline compounds exhibit anti-inflammatory properties. nih.govnih.gov |

| Anticonvulsant | Some derivatives have been investigated for their effects on the central nervous system. nih.govnih.gov |

| Antiviral | Research has explored the potential of quinoline derivatives against various viruses, including HIV. nih.govtandfonline.com |

Historical Development and Initial Academic Interest in Sulfonylated Quinoline Scaffolds

The history of quinoline itself dates back to 1834, when it was first isolated from coal tar. iipseries.orgnih.gov Its structure as a benzo[b]pyridine was later established, revealing its relationship to other aromatic heterocycles. frontiersin.orgnih.gov The initial interest in quinoline was largely due to its presence in important natural alkaloids like quinine, the discovery of which spurred significant efforts in synthetic chemistry to create analogues for treating malaria. researchgate.netresearchgate.net

Academic interest in sulfonylated quinolines, specifically the synthesis of quinoline-based sulfonamides, grew as part of the broader development of sulfa drugs. The incorporation of the sulfonyl chloride group onto the quinoline scaffold provided a direct route to synthesize quinoline sulfonamides. These hybrid molecules were investigated for a range of biological activities, combining the pharmacophore properties of both the quinoline ring and the sulfonamide group. nih.gov Early research focused on preparing these compounds and screening them for potential therapeutic applications, laying the groundwork for more targeted drug design efforts in subsequent decades.

Scope and Significance of Current Research Trajectories Involving this compound

This compound is primarily significant as a specialized chemical intermediate. Its value lies in its structure, which is designed for use in further chemical synthesis, particularly through reactions involving the sulfonyl chloride group. This functional group allows for the covalent attachment of the 5-methoxyquinoline (B23529) moiety to other molecules, such as amines, to form sulfonamides.

While direct research publications focusing specifically on this compound are not abundant, the research trajectory for this compound can be understood by examining studies on its constitutional isomer, 8-methoxyquinoline-5-sulfonyl chloride. researchgate.netnih.gov Research on this related compound demonstrates a clear path for the application of such reagents. For instance, 8-methoxyquinoline-5-sulfonyl chloride has been synthesized by the sulfonation of 8-methoxyquinoline (B1362559) and subsequently used to create a series of novel sulfonamides. nih.gov These resulting sulfonamide derivatives were then evaluated for their potential as anticancer and antibacterial agents. nih.gov

This research provides a blueprint for the potential use of this compound. Scientists can utilize it as a building block to generate new libraries of sulfonamide compounds. The methoxy (B1213986) group (-OCH₃) at the 5-position and the sulfonyl chloride at the 8-position provide a unique substitution pattern on the quinoline ring, which can influence the biological activity and physical properties of the final derivatives. Current and future research would likely involve reacting this compound with various amines or alcohols to synthesize novel compounds and subsequently screen them for a wide range of pharmacological activities, contributing to the ongoing exploration of the vast chemical space of quinoline derivatives. nih.gov

Structure

3D Structure

Propriétés

IUPAC Name |

5-methoxyquinoline-8-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO3S/c1-15-8-4-5-9(16(11,13)14)10-7(8)3-2-6-12-10/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVQGEXUGTNNNQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C=CC=NC2=C(C=C1)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

881005-38-5 | |

| Record name | 5-methoxyquinoline-8-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry of 5 Methoxyquinoline 8 Sulfonyl Chloride

Established Synthetic Pathways for 5-Methoxyquinoline-8-sulfonyl chloride

The synthesis of this compound is primarily achieved through two established routes, each beginning with a different precursor but converging on the same target molecule. These methods leverage fundamental reactions in organic chemistry, namely O-methylation and electrophilic aromatic substitution.

O-Methylation Followed by Sulfonation of 8-Hydroxyquinoline (B1678124)

This two-step pathway begins with the readily available starting material, 8-hydroxyquinoline. researchgate.net The first step involves the methylation of the hydroxyl group at the 8-position to form the key intermediate, 8-methoxyquinoline (B1362559). nih.gov This reaction is typically carried out under anhydrous conditions to prevent unwanted side reactions. Common reagents for this O-methylation include methyl iodide (CH₃I) or dimethyl sulfate, used in the presence of a base such as sodium hydride (NaH) in an anhydrous solvent like dimethylformamide (DMF). researchgate.net

In the second step, the synthesized 8-methoxyquinoline is subjected to sulfonation. This is achieved by reacting it with chlorosulfonic acid (ClSO₃H), which introduces the sulfonyl chloride group onto the quinoline (B57606) ring, yielding the final product, this compound. nih.govresearchgate.net

Direct Sulfonation of 8-Methoxyquinoline with Chlorosulfonic Acid

A more direct synthetic route utilizes 8-methoxyquinoline as the starting material. researchgate.net This single-step process involves the direct reaction of 8-methoxyquinoline with chlorosulfonic acid under anhydrous conditions. nih.gov The reaction is an electrophilic aromatic substitution, where the chlorosulfonium cation (ClSO₂⁺) attacks the electron-rich quinoline ring. The reaction is typically performed at room temperature, although careful temperature control is necessary due to the exothermic nature of the reaction. nih.govresearchgate.net

Table 1: Comparison of Synthetic Pathways

| Pathway | Starting Material | Key Reagents | Typical Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| O-Methylation followed by Sulfonation | 8-Hydroxyquinoline | 1. NaH, CH₃I, DMF 2. ClSO₃H | Anhydrous, Room Temperature | Utilizes a common and often less expensive starting material. | Multi-step process, requires stringent anhydrous conditions for the methylation step. |

| Direct Sulfonation | 8-Methoxyquinoline | ClSO₃H | Anhydrous, Room Temperature | More direct, single-step synthesis. nih.gov | Starting material may be more expensive than 8-hydroxyquinoline. |

Precursor Compounds and Intermediate Reactivity in this compound Synthesis

The synthesis of this compound relies on specific precursor compounds whose reactivity dictates the course of the reaction. The primary precursors are 8-hydroxyquinoline and 8-methoxyquinoline. nih.gov

In the two-step synthesis, 8-methoxyquinoline is a stable and isolable intermediate. nih.gov The reactivity of the quinoline ring is significantly influenced by the substituent at the 8-position. The hydroxyl group in 8-hydroxyquinoline is an activating group, but its acidity can lead to side reactions. Methylation to the methoxy (B1213986) group (-OCH₃) enhances the electron-donating nature of the substituent through resonance, further activating the aromatic ring towards electrophilic substitution. researchgate.net

The 8-methoxy group is a strong ortho, para-director. In the quinoline ring system, the position para to the C8-substituent is the C5-position. Consequently, when 8-methoxyquinoline is treated with chlorosulfonic acid, the electrophilic attack preferentially occurs at the 5-position, leading to high regioselectivity for the desired product. smolecule.com The electrophilic aromatic sulfonation mechanism proceeds through a transient carbocation intermediate, known as a sigma complex or Wheland intermediate, which is stabilized by the resonance of the aromatic system. smolecule.com

Table 2: Key Precursors and Intermediates

| Compound Name | Role | Molecular Formula | Key Reactivity Notes |

|---|---|---|---|

| 8-Hydroxyquinoline | Starting Material | C₉H₇NO | Contains an activating hydroxyl group; requires methylation to prevent side reactions during sulfonation. |

| 8-Methoxyquinoline | Starting Material / Intermediate | C₁₀H₉NO | Contains a strongly activating, ortho, para-directing methoxy group that directs sulfonation to the 5-position. researchgate.net |

| Chlorosulfonic Acid | Reagent | ClSO₃H | Source of the electrophile for the sulfonation reaction. pageplace.de Highly reactive and corrosive. |

| Sodium Hydride | Reagent | NaH | Strong base used to deprotonate 8-hydroxyquinoline for the O-methylation step. nih.gov |

| Methyl Iodide | Reagent | CH₃I | Methylating agent used in the O-methylation of 8-hydroxyquinoline. researchgate.net |

Optimization of Reaction Conditions for Enhanced Yield and Selectivity of this compound

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that can be adjusted include temperature, solvent, reaction time, and the stoichiometry of the reagents. researchgate.net

For the sulfonation step, temperature control is paramount. The reaction of chlorosulfonic acid with aromatic compounds is highly exothermic. rsc.org Therefore, the slow, dropwise addition of chlorosulfonic acid to the quinoline substrate, often while cooling the reaction vessel in an ice bath, is a standard procedure to maintain control and prevent thermal decomposition or the formation of byproducts. nih.gov The reaction is typically stirred at room temperature for an extended period, such as 24 hours, to ensure completion. nih.gov

The molar ratio of the reactants is another critical factor. An excess of chlorosulfonic acid is generally used to drive the reaction to completion. For instance, a five-fold molar excess of chlorosulfonic acid relative to the quinoline substrate has been reported. nih.gov In some procedures for related quinoline sulfonyl chlorides, a range of 4 to 10 molar equivalents of chlorosulfonic acid is considered optimal for industrial production. google.com

The choice of solvent and ensuring anhydrous conditions are also important. Anhydrous acetonitrile (B52724) is a common solvent for subsequent reactions of sulfonyl chlorides, highlighting the need to avoid moisture which can hydrolyze the sulfonyl chloride group back to a sulfonic acid. nih.gov The work-up procedure, which typically involves pouring the reaction mixture onto ice, is a critical step to precipitate the product and quench the excess reactive reagent. nih.govgoogle.com

Table 3: Optimization Parameters for Synthesis

| Parameter | Effect on Yield | Effect on Selectivity/Purity | Notes / Typical Values |

|---|---|---|---|

| Temperature | Lower temperatures during reagent addition prevent decomposition, potentially increasing yield. researchgate.net | Controlled temperature minimizes side reactions and byproduct formation. | Addition of ClSO₃H often performed in an ice bath (0°C), followed by stirring at room temperature. nih.gov |

| Reagent Stoichiometry | Using an excess of chlorosulfonic acid helps drive the reaction to completion, maximizing yield. | A large excess may complicate purification; an optimal ratio is needed. | A 5- to 8-fold molar excess of ClSO₃H is common. nih.govgoogle.com |

| Reaction Time | Sufficient time is needed for the reaction to go to completion. | Prolonged reaction times at elevated temperatures could lead to decomposition. | Typically stirred for several hours (e.g., 24 hours) at room temperature. nih.gov |

| Anhydrous Conditions | Prevents hydrolysis of the sulfonyl chloride product, which would decrease the isolated yield. | Ensures the purity of the final product by preventing the formation of sulfonic acid. | Essential for both the sulfonation reaction and any subsequent handling of the product. |

Scalability Considerations for this compound Production in Research Settings

Scaling up the synthesis of this compound from milligram to multi-gram quantities for research purposes introduces several challenges. The primary concern is managing the heat generated from the highly exothermic sulfonation reaction. rsc.orgmdpi.com What is easily controlled in a small flask with an ice bath can become a significant safety hazard on a larger scale, potentially leading to a thermal runaway. Effective heat transfer becomes critical, necessitating the use of jacketed reactors or carefully controlled addition rates.

Maintaining completely anhydrous conditions can also be more challenging on a larger scale. Any introduction of moisture during the reaction or work-up will lead to the hydrolysis of the product, reducing yield and complicating purification.

The work-up procedure, involving the quenching of the reaction mixture in ice water, must also be scaled carefully. This step is also exothermic and requires a sufficiently large volume of ice to absorb the heat and effectively precipitate the product.

For laboratory-scale production, batch processing is the most common approach. However, for safer and more controlled production of sulfonyl chlorides, continuous flow chemistry has emerged as a valuable technique. rsc.orgmdpi.com Flow reactors offer superior heat and mass transfer, allow for precise control over reaction time and temperature, and minimize the volume of hazardous reagents being reacted at any given moment, thereby enhancing the inherent safety of the process. rsc.org While the initial setup may be more complex, a continuous flow system can offer significant advantages in terms of safety, consistency, and yield for producing multi-gram quantities in a research setting. mdpi.com

Reaction Mechanisms and Derivatization Chemistry of 5 Methoxyquinoline 8 Sulfonyl Chloride

Nucleophilic Acyl Substitution Reactions Involving the Sulfonyl Chloride Moiety

The core reactivity of 5-Methoxyquinoline-8-sulfonyl chloride stems from the sulfonyl chloride moiety, which readily undergoes nucleophilic substitution. This class of reaction, analogous to nucleophilic acyl substitution, proceeds via an addition-elimination mechanism where a nucleophile attacks the electrophilic sulfur atom. This forms a transient, high-energy tetrahedral intermediate, which then collapses by expelling the chloride ion, a stable leaving group, to yield the substituted product. The stability of the departing chloride ion makes this process thermodynamically favorable.

The reaction between a sulfonyl chloride and a primary or secondary amine is a classic and reliable method for the synthesis of sulfonamides. In the case of this compound, it reacts efficiently with various amine nucleophiles to yield the corresponding 5-methoxyquinoline-8-sulfonamides.

The mechanism involves the nitrogen atom of the amine attacking the sulfur atom of the sulfonyl chloride. This reaction is typically performed in an anhydrous solvent, such as acetonitrile (B52724), in the presence of a base like triethylamine (B128534). The base serves to neutralize the hydrogen chloride (HCl) that is formed as a byproduct, preventing the protonation of the amine nucleophile and driving the reaction to completion. For instance, the reaction of this compound with acetylene (B1199291) derivatives of amines proceeds in high yields under these conditions. researchgate.net This method is versatile and allows for the introduction of a wide array of functional groups onto the sulfonamide nitrogen, depending on the structure of the amine used. researchgate.net

Table 1: Synthesis of 5-Methoxyquinoline-8-sulfonamide (B2846935) Derivatives Data derived from the reaction with various acetylenamine derivatives. researchgate.net

| Amine Reactant | Product | Solvent | Base | Yield |

| Acetylenamine Derivative A | 6a | Anhydrous Acetonitrile | Triethylamine | High |

| Acetylenamine Derivative B | 6b | Anhydrous Acetonitrile | Triethylamine | High |

| Acetylenamine Derivative C | 6c | Anhydrous Acetonitrile | Triethylamine | High |

| Acetylenamine Derivative D | 6d | Anhydrous Acetonitrile | Triethylamine | High |

| Acetylenamine Derivative E | 6e | Anhydrous Acetonitrile | Triethylamine | High |

| Acetylenamine Derivative F | 6f | Anhydrous Acetonitrile | Triethylamine | High |

Alcohols and phenols can act as nucleophiles, attacking the sulfonyl chloride to form sulfonate esters. This reaction, often called sulfonylation, is a common method for converting the hydroxyl group of an alcohol or phenol into a good leaving group for subsequent substitution or elimination reactions.

The reaction mechanism is straightforward: the oxygen atom of the alcohol or phenol attacks the sulfur atom of the sulfonyl chloride. acs.org Similar to sulfonamide formation, a base such as pyridine (B92270) or triethylamine is typically added to scavenge the HCl produced. The formation of the sulfonate ester proceeds with retention of configuration at the alcohol's carbon center, as the C-O bond is not broken during the reaction. acs.org The reaction is broadly applicable to a wide range of sulfonyl chlorides and phenol derivatives, with both electron-donating and electron-withdrawing groups being well-tolerated, generally providing good to excellent yields. mdpi.com

Thiols (R-SH) and their conjugate bases, thiolates (R-S⁻), are potent nucleophiles due to the high polarizability and lower electronegativity of sulfur compared to oxygen. nih.gov Consequently, they react readily with sulfonyl chlorides. The nucleophilic attack of a thiol or thiolate on the sulfur atom of this compound results in the formation of a thiosulfonate ester (R-SO₂-S-R'). wikipedia.orgtandfonline.com

This reaction provides a direct and efficient route to synthesize thiosulfonates under mild conditions. tandfonline.comuantwerpen.be The process involves the formation of a new sulfur-sulfur bond, displacing the chloride ion. The reaction can be considered an oxidative coupling where the sulfonyl chloride acts as the oxidant for the thiol. tandfonline.com

Coupling Reactions for Hybrid Systems Utilizing this compound

The derivatives of this compound are valuable intermediates for constructing more complex "hybrid" molecular systems. A key strategy involves introducing a reactive functional group via the sulfonamide linkage, which can then be used in subsequent coupling reactions.

For example, 5-methoxyquinoline-8-sulfonamides prepared with amines containing an acetylene moiety can serve as precursors for 1,3-dipolar cycloaddition reactions, a cornerstone of "click chemistry". These acetylene-functionalized sulfonamides can be reacted with organic azides in the presence of a copper(I) catalyst to yield highly stable 1,2,3-triazole rings. This approach has been successfully used to synthesize novel hybrid molecules that covalently link the 5-methoxyquinoline-8-sulfonamide scaffold to a 1,2,3-triazole system. researchgate.net This modular approach allows for the combination of distinct chemical entities to explore new chemical space.

Kinetic and Mechanistic Studies of this compound Reactivity

While specific kinetic studies on this compound are not widely published, its reactivity can be understood through extensive studies on related arenesulfonyl chlorides. Nucleophilic substitution at the sulfonyl sulfur atom is believed to proceed through a stepwise addition-elimination (A-E) mechanism, forming a trigonal bipyramidal intermediate, although a concerted Sₙ2-like mechanism can also operate, particularly with strong nucleophiles. acsgcipr.org

Regioselective Functionalization of the Quinoline (B57606) Core Facilitated by Sulfonyl Chloride

The introduction of the sulfonyl chloride group onto the 8-methoxyquinoline (B1362559) core is a regioselective process. In electrophilic substitution reactions, the quinoline ring is preferentially functionalized on the benzene (B151609) ring portion, typically at the C5 and C8 positions, which are more electron-rich than the pyridine ring. quimicaorganica.org The sulfonation of 8-methoxyquinoline to produce the precursor for this compound is an example of such a regioselective electrophilic aromatic substitution.

Once installed, the sulfonyl chloride group, being a strong electron-withdrawing group, significantly influences the reactivity of the quinoline ring. It deactivates the ring, especially the benzene portion, towards further electrophilic substitution. In any potential subsequent electrophilic attack, the directing effects of both the C5-methoxy and C8-sulfonyl chloride groups would be operative. The methoxy (B1213986) group is an activating, ortho-, para-director, while the sulfonyl chloride group is a deactivating, meta-director. This complex interplay of directing effects would govern the regioselectivity of any further functionalization.

While functional groups such as N-oxides or amides are commonly used as directing groups to achieve C-H activation at specific positions on the quinoline ring (e.g., C2 or C8), the use of a sulfonyl chloride group as a directing group for further regioselective functionalization of the quinoline core is not a widely documented strategy. researchgate.netmdpi.comresearchgate.net Most methods for creating polysubstituted quinolines rely on other synthetic approaches or directing groups to control the site of reaction. researchgate.netmdpi.com

Applications of 5 Methoxyquinoline 8 Sulfonyl Chloride in Advanced Organic Synthesis

5-Methoxyquinoline-8-sulfonyl chloride as a Building Block for Complex Heterocyclic Structures

This compound serves as a valuable intermediate and building block in the synthesis of more complex heterocyclic systems. Its primary utility lies in its reaction with various nucleophiles, particularly amines, to form a stable sulfonamide linkage. This reaction provides a straightforward method for attaching the quinoline (B57606) scaffold to other molecular fragments, paving the way for the construction of elaborate structures.

A key application is the synthesis of 8-methoxyquinoline-5-sulfonamides. These are prepared by reacting this compound with primary or secondary amines, often in the presence of a base like triethylamine (B128534) to neutralize the hydrogen chloride byproduct. nih.gov For instance, it has been successfully reacted with amines containing acetylene (B1199291) moieties to produce acetylenic sulfonamide derivatives. nih.gov

These acetylenic sulfonamides are themselves versatile intermediates. They can undergo further transformations, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry" reaction. This allows for the fusion of the quinoline-sulfonamide structure with another molecule containing an azide (B81097) group, leading to the formation of complex hybrid systems incorporating a 1,2,3-triazole ring. nih.gov This strategy demonstrates the role of this compound as a foundational component for building intricate, multi-ring heterocyclic architectures.

Table 1: Synthesis of Acetylenic 8-Methoxyquinoline-5-sulfonamides This table showcases the reaction of this compound with various acetylenamines to form corresponding sulfonamides.

| Amine Reactant | Product | Yield (%) |

| N-methylprop-2-yn-1-amine | N-methyl-N-(prop-2-yn-1-yl)-8-methoxyquinoline-5-sulfonamide | High |

| N-ethylprop-2-yn-1-amine | N-ethyl-N-(prop-2-yn-1-yl)-8-methoxyquinoline-5-sulfonamide | High |

| N-(prop-2-yn-1-yl)aniline | N-phenyl-N-(prop-2-yn-1-yl)-8-methoxyquinoline-5-sulfonamide | High |

| N-allylprop-2-yn-1-amine | N-allyl-N-(prop-2-yn-1-yl)-8-methoxyquinoline-5-sulfonamide | High |

| Data synthesized from descriptions in source nih.gov. Yields were reported as "high". |

Utility in the Synthesis of Functionally Diverse Organic Molecules

The reactivity of the sulfonyl chloride group in this compound is the cornerstone of its utility in creating functionally diverse molecules. By reacting it with a wide array of amines, a large library of sulfonamide derivatives can be generated, each with unique functional groups introduced by the amine component.

This approach has been used to synthesize a series of 8-methoxyquinoline-5-sulfonamides bearing terminal alkyne functionalities. nih.gov These alkyne-containing molecules are not only diverse in themselves but also serve as platforms for further diversification. As mentioned, they are precursors for creating hybrid molecules containing both quinoline and 1,2,3-triazole systems through reactions with various organic azides. nih.gov This methodology allows for the systematic modification of the molecule's periphery, enabling the exploration of a broad chemical space and the generation of compounds with varied structural and electronic properties. The synthesis of such diverse libraries is a key strategy in fields like drug discovery. jocpr.com

Role as a Reagent in Specific Synthetic Transformations

The primary role of this compound as a reagent is to introduce the 8-methoxyquinoline-5-sulfonyl moiety into a target molecule. This is achieved through nucleophilic substitution at the sulfur atom of the sulfonyl chloride group.

The most common transformation is the sulfonamide formation reaction. In this process, the sulfonyl chloride acts as an electrophile, readily reacting with nucleophilic amines. nih.gov The reaction proceeds as follows:

The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic sulfur atom of the sulfonyl chloride.

This forms a tetrahedral intermediate.

The intermediate collapses, expelling the chloride ion as a leaving group.

A proton is removed from the nitrogen atom, typically by a base such as triethylamine or an excess of the amine reactant, to yield the final, stable sulfonamide product and hydrogen chloride. nih.gov

This transformation is efficient and forms a robust covalent bond, making it a reliable method for linking the quinoline core to other organic structures.

Integration into Multicomponent Reaction Sequences

While this compound is not typically a direct reactant in a one-pot, three-component reaction, its derivatives are strategically employed in sequential or pseudo-multicomponent reaction pathways. jocpr.comnih.gov Multicomponent reactions (MCRs) are highly efficient processes that combine three or more reactants in a single operation to form a complex product. jocpr.comnih.gov

A clear example involves a two-step sequence where the second step is a classic MCR.

Step 1: this compound is reacted with an acetylenic amine to create an alkyne-functionalized sulfonamide. nih.gov

Step 2: This sulfonamide derivative then serves as a substrate in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with an organic azide. nih.gov

The CuAAC reaction is a powerful MCR that efficiently and specifically forms a 1,4-disubstituted 1,2,3-triazole ring. This sequence effectively combines the quinoline core with another diverse building block (the organic azide) in a highly convergent manner, embodying the principles of MCRs to rapidly build molecular complexity. nih.govjocpr.com

Comparison of Reactivity and Stability with Related Quinoline Sulfonyl Chlorides (e.g., 8-Hydroxyquinoline-5-sulfonyl chloride)

The reactivity and stability of this compound can be understood by comparing it to its close analogue, 8-hydroxyquinoline-5-sulfonyl chloride. The key structural difference is the substituent at the 8-position of the quinoline ring: a methoxy (B1213986) (-OCH₃) group versus a hydroxyl (-OH) group.

Stability: The methoxy group in this compound imparts greater stability compared to the hydroxyl group in its counterpart. The phenolic hydroxyl group is acidic and can participate in side reactions. More importantly, 8-hydroxyquinoline-5-sulfonyl chloride is sensitive to hydrolysis. During analysis by electrospray ionization mass spectrometry (ESI-MS), it has been observed to hydrolyze to the corresponding 8-hydroxyquinoline-5-sulfonic acid. nih.gov In contrast, the methoxy analogue is more stable under these conditions. This enhanced stability is advantageous in synthesis, as it prevents the formation of unwanted byproducts and allows for cleaner reactions. nih.gov

Reactivity: The hydroxyl group in 8-hydroxyquinoline-5-sulfonyl chloride requires protection (e.g., through methylation to form the methoxy derivative) to prevent it from interfering with reactions targeting the sulfonyl chloride group. nih.gov Without protection, the acidic proton of the hydroxyl group can complicate reactions with bases or nucleophiles. The methoxy group in this compound is chemically inert under the conditions typically used for sulfonamide formation, thus simplifying the synthetic procedure and allowing for efficient synthesis of the desired sulfonamides. nih.gov

Table 2: Comparative Properties of Quinoline Sulfonyl Chlorides

| Property | This compound | 8-Hydroxyquinoline-5-sulfonyl chloride |

| Substituent at C8 | Methoxy (-OCH₃) | Hydroxyl (-OH) |

| Stability | Higher stability, less prone to hydrolysis. nih.gov | Sensitive to hydrolysis, converting to sulfonic acid. nih.gov |

| Reactivity of C8 Group | Inert methoxy group requires no protection. nih.gov | Acidic hydroxyl group may require protection to avoid side reactions. nih.gov |

| Synthetic Utility | Allows for clean and efficient synthesis of sulfonamides. nih.gov | Requires additional protection/deprotection steps for certain transformations. nih.gov |

Computational and Theoretical Investigations of 5 Methoxyquinoline 8 Sulfonyl Chloride

Quantum Chemical Calculations of Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to modern chemistry, offering insights into the geometric and electronic nature of molecules. Methods like Density Functional Theory (DFT) are used to optimize the molecular structure, determining the most stable three-dimensional arrangement of atoms. For the quinoline-8-sulfonyl chloride scaffold, DFT calculations performed at the B3LYP/6-31+G(d,p) level have been used to establish its optimized geometry, which serves as the basis for all further electronic property calculations. acs.org

Frontier Molecular Orbital (FMO) theory is a cornerstone for explaining chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). acs.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the lowest energy orbital available to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity.

A small HOMO-LUMO gap suggests that a molecule is more polarizable, less stable, and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. acs.org In studies of related quinoline-8-sulfonyl chloride derivatives, the HOMO is typically distributed over the quinoline (B57606) ring system, while the LUMO is also located across this aromatic structure. The specific energies dictate the molecule's behavior as either a nucleophile (driven by HOMO) or an electrophile (driven by LUMO).

Table 1: Representative FMO Data for a Quinoline-Sulfonyl Derivative

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | -7.0 | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| ELUMO | -2.5 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | 4.5 | ELUMO - EHOMO; indicates chemical reactivity and kinetic stability. |

Data is illustrative and based on calculations for related quinoline-sulfonyl compounds.

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution on the surface of a molecule. It is invaluable for predicting how a molecule will interact with other charged species, identifying sites for electrophilic and nucleophilic attack.

The MEP surface is color-coded to represent different potential values:

Red: Regions of most negative electrostatic potential, rich in electrons. These areas are susceptible to electrophilic attack.

Blue: Regions of most positive electrostatic potential, electron-poor. These areas are prone to nucleophilic attack.

Green/Yellow: Regions of intermediate or near-zero potential.

In analyses of the quinoline-sulfonyl scaffold, the MEP maps typically show the most negative potential (red) around the oxygen atoms of the sulfonyl group (-SO2) and the nitrogen atom of the quinoline ring. Conversely, the most positive regions (blue) are often located around the hydrogen atoms. acs.org This distribution highlights the reactive centers of the molecule, guiding the understanding of its intermolecular interactions.

Density Functional Theory (DFT) Studies on Reaction Pathways Involving 5-Methoxyquinoline-8-sulfonyl chloride

Density Functional Theory (DFT) is a robust computational method used not only to determine ground-state properties but also to explore the mechanisms of chemical reactions. By calculating the energies of reactants, transition states, and products, DFT can map out the entire reaction pathway. This allows chemists to understand reaction kinetics and thermodynamics, predicting which pathways are most favorable.

For a molecule like this compound, DFT studies would be essential in modeling its reaction with nucleophiles. The sulfonyl chloride group (-SO2Cl) is a highly reactive electrophilic center. DFT calculations can model the approach of a nucleophile (such as an amine or an alcohol), locate the transition state for the substitution of the chloride, and calculate the activation energy of the reaction. Such studies on the parent quinoline-8-sulfonyl chloride have been used to rationalize the synthesis of various sulfonamide derivatives. nih.gov These theoretical models help explain why reactions proceed with high yields and can predict the feasibility of synthesizing novel derivatives.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations are excellent for static molecules, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion. This approach is crucial for understanding conformational flexibility and non-covalent intermolecular interactions, especially in a biological context.

For this compound or its derivatives, MD simulations can be used to study how the molecule behaves in different solvents or how it interacts with a biological target, such as an enzyme's active site. The simulation can reveal stable conformations of the molecule and the specific hydrogen bonds, van der Waals forces, or π-π stacking interactions that stabilize its binding to a receptor. These simulations provide a dynamic picture that complements the static view from docking studies.

Structure-Reactivity Relationship Predictions for this compound Derivatives

Understanding the relationship between a molecule's structure and its chemical reactivity or biological activity is key to rational drug design. Computational methods can predict how modifications to a core scaffold, like this compound, will affect its properties. By calculating quantum chemical reactivity descriptors for a series of derivatives, researchers can build predictive models.

Key descriptors derived from FMO analysis include:

Hardness (η): (ELUMO - EHOMO) / 2. A measure of resistance to change in electron distribution.

Softness (S): 1 / η. The inverse of hardness; soft molecules are more reactive.

Electronegativity (χ): -(EHOMO + ELUMO) / 2. A measure of the power to attract electrons.

By systematically changing substituents on the quinoline ring or by reacting the sulfonyl chloride with different amines, a library of virtual compounds can be created. The calculated descriptors for these compounds can then be correlated with experimentally observed activity, forming a Quantitative Structure-Activity Relationship (QSAR) model. Studies on quinoline-sulfonamide hybrids have successfully used this approach to correlate electronic properties with biological activity. nih.gov

In Silico Design of Novel Compounds Incorporating the this compound Scaffold

The this compound scaffold serves as an excellent starting point for the in silico design of new molecules with desired properties. This process involves using computational tools to design, evaluate, and prioritize novel chemical structures before they are synthesized.

The design process often follows these steps:

Scaffold Hopping/Modification: The core scaffold is modified by adding or changing functional groups to explore chemical space. For instance, different substituents could be placed on the quinoline ring to modulate electronic properties and solubility.

Virtual Screening: A large library of designed compounds is computationally screened against a biological target using molecular docking. This predicts the binding affinity and orientation of each compound in the target's active site.

ADME/T Prediction: The designed compounds are evaluated for their Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity profiles using predictive models. This helps filter out candidates that are unlikely to be successful drugs.

Prioritization: Based on docking scores, predicted activity, and ADME properties, the most promising candidates are selected for chemical synthesis and experimental testing.

The quinoline-8-sulfonyl chloride moiety has been utilized in this manner to design novel inhibitors for various enzymes, demonstrating its value as a versatile molecular scaffold. nih.govfrontiersin.org

Advanced Spectroscopic and Structural Characterization of 5 Methoxyquinoline 8 Sulfonyl Chloride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

For derivatives of 5-methoxyquinoline (B23529), ¹H NMR spectra reveal characteristic signals corresponding to the protons of the quinoline (B57606) ring system and the methoxy (B1213986) substituent. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) allow for the unambiguous assignment of each proton. For instance, in a related 5-methoxyquinoline derivative, the methoxy group protons typically appear as a sharp singlet around 3.9 ppm. nih.gov The aromatic protons on the quinoline core are observed in the downfield region, generally between 6.8 and 7.7 ppm, with their multiplicities providing clear evidence of their positions relative to one another. nih.gov

¹³C NMR spectroscopy complements the proton data by providing a signal for each unique carbon atom in the molecule. The carbon atoms of the quinoline ring typically resonate in the range of 95 to 157 ppm. nih.gov The methoxy carbon gives a distinct signal further upfield, commonly around 56 ppm. nih.gov The carbon atom directly attached to the sulfonyl chloride group is expected to be significantly deshielded due to the strong electron-withdrawing effect of the -SO₂Cl moiety.

Table 1: Representative NMR Data for 5-Methoxyquinoline Derivatives

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity / Assignment | Source |

|---|---|---|---|

| ¹H | 7.64–7.47 | m, Ar-H | nih.gov |

| ¹H | 7.34 | s, Ar-H | nih.gov |

| ¹H | 6.88 | dd, J = 7.3, 1.3 Hz, Ar-H | nih.gov |

| ¹H | 3.91 | s, -OCH₃ | nih.gov |

| ¹³C | 156.7, 150.4, 149.2, 143.6 | Aromatic C | nih.gov |

| ¹³C | 135.3, 121.6, 120.1, 118.2 | Aromatic C | nih.gov |

| ¹³C | 107.7 | Aromatic C | nih.gov |

Note: Data corresponds to representative 5-methoxyquinoline derivatives as reported in the literature. Specific shifts for 5-Methoxyquinoline-8-sulfonyl chloride may vary.

High-Resolution Mass Spectrometry (HR-MS) for Molecular Weight and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HR-MS) is a powerful technique used to determine the exact molecular weight of a compound with extremely high precision, typically to four or five decimal places. This accuracy allows for the unambiguous determination of the elemental composition of the parent molecule and its fragments. Techniques such as electrospray ionization (ESI) are commonly used to generate ions for analysis. nih.gov

For this compound (C₁₀H₈ClNO₃S), the theoretical monoisotopic mass is 256.9913 Da. HR-MS analysis would be expected to show a protonated molecular ion [M+H]⁺ at m/z 257.9986. The high resolution of the instrument distinguishes the target ion from other ions with the same nominal mass but different elemental formulas.

In addition to determining the molecular weight, HR-MS coupled with tandem mass spectrometry (MS/MS) can be used to study the fragmentation patterns of the molecule. While specific experimental fragmentation data for the title compound is not detailed in available literature, characteristic fragmentation pathways for such structures would likely involve the neutral loss of sulfur dioxide (SO₂, 64 Da), the chlorine radical (Cl·, 35 Da), or cleavage of the methoxy group. Analyzing these fragmentation patterns provides corroborating evidence for the proposed molecular structure.

Table 2: High-Resolution Mass Spectrometry Data for this compound and a Derivative

| Compound | Ion Type | Calculated m/z | Observed m/z | Source |

|---|---|---|---|---|

| This compound | [M+H]⁺ | 257.99861 | - | uni.lu |

| This compound | [M-H]⁻ | 255.98405 | - | uni.lu |

Note: Calculated m/z values are based on theoretical predictions. Observed data is for a representative derivative.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the scattering of laser light (Raman) at specific frequencies corresponds to the vibrations of particular functional groups, making these methods ideal for functional group identification.

The IR spectrum of this compound is expected to display several characteristic absorption bands. The most prominent would be the strong, sharp peaks corresponding to the sulfonyl chloride group. Specifically, the asymmetric and symmetric stretching vibrations of the S=O bonds are anticipated to appear around 1370-1385 cm⁻¹ and 1170-1190 cm⁻¹, respectively. The C-O stretching of the methoxy group would likely produce a strong band in the 1230-1270 cm⁻¹ region. Vibrations associated with the quinoline ring, including C=C and C=N stretching, would be observed in the 1450-1600 cm⁻¹ region.

Table 3: Expected Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Sulfonyl Chloride (-SO₂Cl) | Asymmetric S=O Stretch | 1370 - 1385 |

| Sulfonyl Chloride (-SO₂Cl) | Symmetric S=O Stretch | 1170 - 1190 |

| Methoxy (-OCH₃) | C-O Stretch | 1230 - 1270 |

| Quinoline Ring | C=C and C=N Stretches | 1450 - 1600 |

Single-Crystal X-ray Diffraction Analysis of this compound and Key Intermediates/Products

Single-crystal X-ray diffraction is the most powerful and definitive method for determining the three-dimensional structure of a crystalline solid at the atomic level. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, it is possible to map the precise positions of each atom in the crystal lattice.

UV-Vis Spectroscopy for Electronic Transition Studies and Complexation

UV-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within a molecule. Aromatic and conjugated systems, such as the quinoline ring in this compound, exhibit characteristic UV-Vis spectra.

The quinoline core is expected to give rise to several absorption bands corresponding to π→π* electronic transitions. These transitions involve the excitation of electrons from bonding (π) to anti-bonding (π*) molecular orbitals within the conjugated bicyclic system. The presence of substituents like the electron-donating methoxy group (-OCH₃) and the electron-withdrawing sulfonyl chloride group (-SO₂Cl) can modulate the energy of these transitions, causing shifts in the wavelength of maximum absorbance (λmax). For example, related aromatic sulfonyl chloride compounds are known to absorb in the 230-320 nm range. researchgate.net The study of these spectra can provide valuable insights into the electronic structure of the molecule and can also be used to monitor the formation of metal complexes or other interactions that perturb the electronic system of the quinoline ring.

Role of 5 Methoxyquinoline 8 Sulfonyl Chloride in Catalysis and Materials Science Academic Contexts

5-Methoxyquinoline-8-sulfonyl chloride as a Precursor for Ligands in Transition Metal Catalysis

This compound serves as a versatile precursor for the synthesis of novel sulfonamide-based ligands. The quinoline (B57606) moiety, particularly the nitrogen atom at position 1 and the oxygen of the methoxy (B1213986) group at position 5, presents potential coordination sites for transition metals. The core structure is derived from 8-hydroxyquinoline (B1678124), a classic bidentate chelating agent known to form stable complexes with a wide array of transition metals. The presence of the sulfonyl chloride group allows for facile reaction with primary and secondary amines, leading to a diverse library of N-substituted 5-methoxyquinoline-8-sulfonamides.

These sulfonamide derivatives can act as bidentate or potentially multidentate ligands. The nitrogen atom of the quinoline ring and the sulfonamide nitrogen or oxygen atoms can coordinate with a metal center, creating a stable chelate ring structure. The electronic and steric properties of these ligands can be fine-tuned by varying the substituent on the sulfonamide nitrogen. This modularity is a key feature in ligand design for catalysis, as it allows for the systematic modification of the catalyst's coordination sphere to optimize its activity and selectivity.

While the direct application of ligands derived from this compound in transition metal catalysis is not extensively documented in current literature, the catalytic potential of closely related quinoline-based ligands is well-established. For instance, vanadium(IV) complexes with methyl-substituted 8-hydroxyquinolines have demonstrated high catalytic activity in the oxidation of hydrocarbons and alcohols. This suggests that metal complexes of 5-methoxyquinoline-8-sulfonamide (B2846935) derivatives could also exhibit catalytic properties, potentially in oxidation, reduction, or cross-coupling reactions. The chelating ability of the 8-hydroxyquinoline system is a crucial factor in its interaction with catalyst systems. nih.gov

The table below illustrates the components of potential catalytic systems derived from this compound.

| Ligand Precursor | Functionalization Reaction | Potential Ligand Type | Target Transition Metals | Potential Catalytic Applications |

| This compound | Reaction with amines | N,N-bidentate, N,O-bidentate | Pd, Ru, Rh, Cu, V | Cross-coupling, Hydrogenation, Oxidation |

Further research into the synthesis and characterization of transition metal complexes with ligands derived from this compound is warranted to explore their catalytic capabilities.

Integration into Polymer Synthesis and Functional Materials (e.g., OLED technology, sensors)

The integration of this compound into polymers can impart unique functionalities to the resulting materials. The reactive sulfonyl chloride group can be utilized to graft the quinoline moiety onto polymer backbones containing nucleophilic groups, such as amines or hydroxyls. Alternatively, derivatives of this compound can be designed as monomers for polymerization. For instance, by reacting the sulfonyl chloride with an amine-containing monomer, a new quinoline-sulfonamide monomer can be synthesized and subsequently copolymerized with other monomers to create functional polymers.

Quinoline-containing polymers are of interest for various applications in materials science. A patent describes quinoline-containing monomers and polymers that can be used as transfection agents for introducing foreign oligonucleotides into cells. nnpub.org While not directly involving this compound, this demonstrates the potential of incorporating quinoline moieties into polymers for biomedical applications.

In the realm of optoelectronics, quinoline derivatives are known for their potential use in organic light-emitting diodes (OLEDs) and as fluorescent sensors. The quinoline ring system is often fluorescent, and its photophysical properties can be tuned by substitution. By incorporating the 5-methoxyquinoline-8-sulfonamide structure into a polymer matrix, it may be possible to develop new materials for OLEDs or chemical sensors. The methoxy group and the sulfonamide linkage can influence the electronic properties and the solid-state packing of the material, which are critical factors for device performance.

Currently, there is a lack of specific research detailing the use of this compound in the synthesis of polymers for OLEDs or sensors. However, the known properties of quinoline derivatives suggest that this is a promising area for future investigation.

Photophysical Properties of this compound Derivatives in Optoelectronic Research

Derivatives of this compound, particularly the corresponding sulfonamides, are expected to exhibit interesting photophysical properties due to the presence of the quinoline chromophore. Quinoline and its derivatives are known for their fluorescence, and their absorption and emission characteristics are sensitive to the nature and position of substituents on the quinoline ring system.

The photophysical behavior of the structurally related 8-hydroxyquinoline-5-sulfonic acid (8-HQS) has been studied, revealing that its metal complexes can be intensely fluorescent. lookchem.com The fluorescence of these complexes is dependent on the metal ion and the pH of the solution. lookchem.com For example, the cadmium chelate of 8-HQS is noted to be highly fluorescent in aqueous solutions. lookchem.com This suggests that metal complexes of 5-methoxyquinoline-8-sulfonamide derivatives could also serve as fluorescent materials. The methoxy group at the 5-position is expected to influence the electronic transitions and thus the absorption and emission wavelengths compared to the 8-hydroxy analogue.

Theoretical studies using time-dependent density functional theory (TD-DFT) have been employed to characterize the photophysical behavior of 8-hydroxyquinoline-5-sulfonic acid, including its absorption and emission spectra. lookchem.com Such computational approaches could also be applied to predict the photophysical properties of 5-methoxyquinoline-8-sulfonamide derivatives and their metal complexes, guiding the design of new materials for optoelectronic applications.

The table below summarizes the expected photophysical properties of derivatives of this compound based on related compounds.

| Compound Type | Expected Photophysical Property | Potential Applications in Optoelectronics |

| 5-Methoxyquinoline-8-sulfonamide derivatives | Fluorescence | Emissive layers in OLEDs, Fluorescent probes |

| Metal complexes of 5-Methoxyquinoline-8-sulfonamides | Enhanced fluorescence, Phosphorescence | Dopants in OLEDs, Luminescent sensors |

Further experimental and theoretical studies are needed to fully elucidate the photophysical properties of this specific class of compounds and to assess their potential in optoelectronic research.

Bio-conjugation Strategies utilizing this compound (academic context, avoiding biological activity claims)

This compound possesses a reactive sulfonyl chloride functional group, which is a well-established moiety for bioconjugation. Sulfonyl chlorides readily react with nucleophilic functional groups found in biomolecules, such as the primary amines of lysine (B10760008) residues and the N-terminal amine of proteins, to form stable sulfonamide linkages. This reaction proceeds under mild conditions, making it suitable for modifying sensitive biological macromolecules.

This reactivity forms the basis for using this compound as a labeling agent. By attaching the 5-methoxyquinoline (B23529) group to a biomolecule, a fluorescent tag can be introduced. The quinoline moiety can serve as a fluorophore, allowing for the detection and quantification of the labeled biomolecule in various biochemical and cellular assays. The principle is similar to that of other sulfonyl chloride-based fluorescent labels, such as Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride), which is widely used for protein labeling. nih.gov

The general strategy for bioconjugation with this compound would involve the following steps:

Dissolving the biomolecule of interest in a suitable aqueous buffer, typically at a slightly alkaline pH to ensure the deprotonation of amine groups.

Adding a solution of this compound in a water-miscible organic solvent.

Allowing the reaction to proceed at room temperature or 4 °C.

Purifying the resulting bioconjugate to remove unreacted labeling agent and byproducts.

The resulting sulfonamide bond is covalent and stable under physiological conditions, ensuring that the fluorescent tag remains attached to the biomolecule during subsequent experiments. The inherent fluorescence of the quinoline ring would then allow for the visualization and tracking of the labeled molecule. While specific applications of this compound as a bioconjugation agent are not widely reported, its chemical properties make it a viable candidate for such strategies in an academic research context. nih.gov

Emerging Research and Future Perspectives on 5 Methoxyquinoline 8 Sulfonyl Chloride

Development of Novel Synthetic Routes to 5-Methoxyquinoline-8-sulfonyl chloride

The synthesis of this compound is a critical step for its subsequent use in creating more complex molecules. Traditional methods often involve a multi-step process. A common route begins with the O-methylation of 8-hydroxyquinoline (B1678124), which is conducted under anhydrous conditions in a solvent like dimethylformamide (DMF) with sodium hydride. nih.gov The resulting 8-methoxyquinoline (B1362559) is then subjected to a sulfonation reaction to yield this compound. nih.govresearchgate.net

More recent research has focused on developing more efficient and industrially scalable synthetic methods. One innovative approach enables the one-step synthesis of the related quinoline-5-sulfonyl chloride from 5-aminoisoquinoline. google.com This process involves a diazo-reaction with sodium nitrite (B80452) and concentrated hydrochloric acid, followed by sulfuryl chloridization with sulfur dioxide in an acetic acid solvent. google.com This method is noted for being a simpler process with high yields, making it more suitable for industrial production and suggesting a potential pathway for analogous 8-methoxy derivatives. google.com The development of such streamlined routes is crucial for making this important chemical intermediate more accessible for research and development.

| Starting Material | Key Reagents | Product | Noted Advantages |

| 8-Methoxyquinoline | Chlorosulfonic Acid | This compound | Direct sulfonation of the precursor. nih.gov |

| 5-Aminoisoquinoline | 1. Sodium Nitrite, HCl 2. Sulfur Dioxide, Acetic Acid | Quinoline-5-sulfonyl chloride | One-step process, high yield, suitable for industrial scale-up. google.com |

Exploration of Unprecedented Reactivity Patterns for this compound

This compound serves as a versatile building block for synthesizing a variety of quinoline-based derivatives. Its primary reactivity stems from the sulfonyl chloride group (-SO₂Cl), which readily reacts with nucleophiles, particularly amines, to form stable sulfonamides.

A significant area of exploration has been its reaction with amines that possess additional functional groups, leading to novel molecular scaffolds. For instance, researchers have reacted this compound with various acetylene (B1199291) derivatives of amines. nih.gov This reaction, typically carried out in an anhydrous solvent like acetonitrile (B52724) with a base such as triethylamine (B128534), proceeds in high yields to produce a series of 8-methoxyquinoline-5-sulfonamides containing a terminal alkyne. nih.gov

This initial reactivity pattern opens the door to further, more complex transformations. The acetylene-containing sulfonamides derived from this compound are themselves valuable intermediates. They can undergo subsequent reactions, such as 1,3-dipolar cycloadditions with organic azides, to generate new hybrid molecules that incorporate a 1,2,3-triazole ring system. nih.gov This two-step process, starting from the sulfonyl chloride, demonstrates how its initial, predictable reactivity can be leveraged to construct intricate molecular architectures that merge the quinoline (B57606) and triazole moieties. nih.gov

Reaction Scheme Example:

Step 1: this compound + Acetylenic Amine → Acetylene-derivatized 8-methoxyquinoline-5-sulfonamide (B2886400) nih.gov

Step 2: Acetylene-derivatized 8-methoxyquinoline-5-sulfonamide + Organic Azide (B81097) → 1,2,3-Triazole-quinoline hybrid system nih.gov

Green Chemistry Principles Applied to this compound Chemistry

The application of green chemistry principles to the synthesis and reactions of sulfonyl chlorides is an area of growing interest, aiming to reduce environmental impact. While specific studies on this compound are emerging, general advancements in sulfonyl chloride chemistry provide a framework for future sustainable practices.

One key principle is the use of environmentally benign solvents, with water being the ideal choice. Research has demonstrated a simple and rapid method for the efficient synthesis of various sulfonyl chlorides and bromides through the oxyhalogenation of thiols and disulfides using oxone-KX (where X is Cl or Br) in water. rsc.org This approach avoids volatile organic solvents and operates under mild, room-temperature conditions, offering a significant green advantage over traditional methods.

Another green strategy involves improving atom economy and reducing hazardous reagents. A patented method for producing the related quinoline-5-sulfonyl chloride is highlighted as having lighter environmental pollution, suggesting a move towards more sustainable industrial processes. google.com Furthermore, research into the synthesis of other acid chlorides has utilized tert-butyl hypochlorite, which can be inexpensively prepared from commercial bleach, as an effective reagent. rsc.org Adopting such methodologies—utilizing aqueous media, designing less polluting industrial routes, and employing readily available, less hazardous reagents—represents the future direction for the sustainable chemistry of this compound.

| Green Chemistry Principle | Potential Application to this compound Chemistry |

| Use of Safer Solvents | Employing water as a solvent for sulfonation reactions, similar to the oxone-based synthesis of other sulfonyl chlorides. rsc.org |

| Pollution Prevention | Adopting one-step synthetic routes that minimize waste and byproducts, as seen in modern industrial methods for quinoline sulfonyl chlorides. google.com |

| Use of Less Hazardous Reagents | Exploring alternative chlorinating agents derived from common materials, such as those used in furan-based acid chloride synthesis. rsc.org |

Advanced Characterization Techniques for this compound Derivatives

The structural confirmation of derivatives synthesized from this compound is fundamental to understanding their properties and reactivity. A suite of advanced spectroscopic and analytical techniques is employed for this purpose, providing a comprehensive picture of their molecular architecture.

Mass Spectrometry (MS), particularly High-Resolution Mass Spectrometry (HR-MS), provides the exact molecular weight and elemental formula of a compound. nih.gov This is crucial for verifying that the desired product has been formed and for distinguishing it from potential byproducts. Techniques like Electrospray Ionization (ESI) are commonly used to gently ionize the molecules for analysis. nih.govnih.gov

For unambiguous, three-dimensional structural elucidation, single-crystal X-ray crystallography is the gold standard. Although obtaining suitable crystals can be challenging, this technique provides precise data on bond lengths, bond angles, and the spatial arrangement of atoms within the crystal lattice, offering incontrovertible proof of the molecule's structure. weizmann.ac.il

| Technique | Information Provided | Reference Application |

| ¹H and ¹³C NMR | Provides information on the chemical environment of hydrogen and carbon atoms, confirming the molecular backbone. nih.gov | Used to confirm the structures of sulfonamides and triazoles derived from this compound. nih.gov |

| 2D NMR (COSY, HSQC, HMBC) | Establishes connectivity between atoms (H-H, C-H), allowing for complete structural assignment. ijpsdronline.com | Applied to fully characterize complex quinoline derivatives. ijpsdronline.com |

| High-Resolution Mass Spectrometry (HR-MS) | Determines the exact mass and elemental formula of a molecule. nih.gov | Used to verify the composition of novel acetylene derivatives of quinoline-5-sulfonamide (B3425427). nih.gov |

| X-ray Crystallography | Reveals the precise three-dimensional arrangement of atoms, including bond lengths and angles. weizmann.ac.il | Provides definitive structural proof for crystalline organic compounds. researchgate.net |

Computational Predictions Guiding Experimental Research on this compound

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting and rationalizing the behavior of molecules like this compound and its derivatives. These theoretical calculations provide insights that can guide experimental design and interpret complex results.

DFT calculations are widely used to investigate the reactivity of sulfonyl chlorides. Studies on related arenesulfonyl chlorides have used DFT to model reaction mechanisms, such as nucleophilic substitution at the sulfur atom. semanticscholar.org These calculations can determine whether a reaction proceeds through a synchronous Sₙ2 mechanism or a stepwise addition-elimination pathway, and can predict how different substituents on the aromatic ring will affect the reaction rate. semanticscholar.org For instance, electron-withdrawing groups are predicted to increase the rate of nucleophilic attack on the sulfur atom. semanticscholar.org

Computational methods are also crucial for understanding the electronic and structural properties of quinoline derivatives. DFT can be used to calculate global and local quantum-molecular descriptors, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netresearchgate.net The HOMO-LUMO energy gap is a key indicator of a molecule's chemical stability and reactivity. researchgate.net Furthermore, calculations can generate Molecular Electrostatic Potential (MEP) maps, which visualize the charge distribution across a molecule and identify sites susceptible to electrophilic or nucleophilic attack. researchgate.net These predictive models allow researchers to anticipate the most likely sites of reaction and design experiments more efficiently.

| Computational Method | Application in Research | Predicted Properties |

| Density Functional Theory (DFT) | Elucidating reaction mechanisms of sulfonyl chlorides. semanticscholar.org | Reaction pathways (Sₙ2 vs. addition-elimination), activation energies, substituent effects on reactivity. semanticscholar.org |

| Frontier Molecular Orbital (FMO) Analysis | Assessing the chemical stability and reactivity of quinoline derivatives. researchgate.net | HOMO-LUMO energy gap, identifying electron-rich and electron-poor regions. researchgate.net |

| Molecular Electrostatic Potential (MEP) Mapping | Visualizing charge distribution to predict reactive sites. researchgate.net | Identification of nucleophilic and electrophilic centers within the molecule. researchgate.net |

| Natural Bond Orbital (NBO) Analysis | Investigating molecular stability arising from charge delocalization and hyperconjugative interactions. researchgate.net | Charge transfer interactions between filled and vacant orbitals. researchgate.net |

Conclusion: Academic Significance and Research Outlook

Summary of Key Academic Contributions and Discoveries Pertaining to 5-Methoxyquinoline-8-sulfonyl chloride

This compound has established its significance in the academic community primarily as a versatile synthetic intermediate. Its principal contribution lies in facilitating the synthesis of novel quinoline-5-sulfonamide (B3425427) derivatives. nih.gov The presence of the methoxy (B1213986) group at the 8-position confers greater chemical stability to the molecule compared to its 8-hydroxy analogue, which is a valuable attribute for synthetic applications, enabling more efficient preparation of sulfonamides.

A pivotal discovery stemming from research involving this compound is the critical role of the substituent at the 8-position in determining biological activity. Through comparative studies, it was demonstrated that while sulfonamides derived from 8-hydroxyquinoline-5-sulfonyl chloride exhibited significant anticancer and antibacterial activities, the corresponding derivatives of this compound were biologically inactive in the same assays. nih.gov This key finding underscored that an unsubstituted phenolic group at the 8-position is an essential structural requirement for the specific biological activities observed, thereby providing crucial insights into the structure-activity relationship (SAR) of this class of compounds. nih.gov Furthermore, the foundational scaffold, 8-methoxyquinoline (B1362559), is known to possess inherent antifungal and antibacterial properties, suggesting that the core structure holds potential for biological applications, even if the sulfonamide derivatives studied thus far have been inactive. researchgate.net

Unresolved Challenges and Open Questions in this compound Research

A primary unresolved challenge in the study of this compound is the conspicuous lack of biological activity in its synthesized sulfonamide derivatives against tested cancer cell lines and bacterial strains. nih.gov The precise reasons why the methylation of the 8-hydroxyl group abrogates the bioactivity seen in its parent compounds remain a central open question for researchers. While the methoxy group enhances stability, it concurrently diminishes the metal-chelating capacity that is a hallmark of the 8-hydroxyquinoline (B1678124) scaffold and is often implicated in its mechanisms of biological action. How to circumvent this limitation to design biologically active 8-methoxyquinoline derivatives is a significant hurdle.

Consequently, a major area of inquiry revolves around identifying the necessary structural modifications to unlock the therapeutic potential of this scaffold. It is currently unknown which molecular targets or pharmacological classes might be suitable for derivatives of this compound. The challenge lies in moving beyond the initial set of inactive compounds to explore a wider chemical space and identify new avenues for bioactivity.

Projected Future Directions and Interdisciplinary Opportunities for this compound

The future research trajectory for this compound is poised to expand into several promising areas. Synthetically, efforts are expected to move beyond simple sulfonamides to the creation of more complex hybrid molecules. By using the sulfonyl chloride as a reactive handle to attach other pharmacologically active moieties, such as 1,2,3-triazole rings, researchers can generate extensive chemical libraries for high-throughput screening against a diverse array of biological targets. nih.govnih.gov There is also potential to explore derivatives as inhibitors for novel targets, such as the enzyme EZH2 (Enhancer of Zeste Homologue 2), where other classes of quinoline (B57606) derivatives have already shown promise in cancer therapy. mdpi.com

Significant interdisciplinary opportunities lie at the intersection of synthetic chemistry and biomedical imaging. The intrinsic fluorescence of the quinoline core presents a compelling opportunity for the development of novel fluorescent probes. crimsonpublishers.com Future work could focus on designing and synthesizing derivatives of this compound that function as selective sensors or bio-imaging agents for specific ions, molecules, or cellular organelles, an area where other quinoline-based structures have been successfully applied. nih.govresearchgate.net

Furthermore, the integration of computational chemistry represents a critical future direction. Molecular modeling and docking studies can provide predictive insights into the potential binding modes and biological activities of novel derivatives. mdpi.com This computational approach can help rationalize the observed lack of activity in existing compounds and, more importantly, guide the rational design of new molecules with a higher probability of success, thereby accelerating the discovery process and addressing the unresolved challenges in the field. rsc.org

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-methoxyquinoline-8-sulfonyl chloride in academic research?

- Methodology : Synthesis typically involves sulfonation of 8-hydroxyquinoline derivatives followed by chlorination. For example, sulfonic acid intermediates (e.g., 8-hydroxyquinoline-5-sulfonic acid) can be treated with chlorinating agents like PCl₅ or SOCl₂ under anhydrous conditions. Reaction optimization includes controlling temperature (e.g., reflux at 70–80°C) and stoichiometric ratios to minimize by-products .

- Key Considerations : Monitor reaction progress via TLC or HPLC. Post-synthesis purification often involves recrystallization or column chromatography to isolate the sulfonyl chloride .

Q. How can researchers confirm the structural integrity of this compound?

- Analytical Techniques :

- NMR Spectroscopy : ¹H/¹³C NMR to verify methoxy (-OCH₃) and sulfonyl (-SO₂Cl) groups.

- Mass Spectrometry (MS) : Confirm molecular ion peaks and fragmentation patterns.

- Elemental Analysis : Validate C, H, N, S, and Cl content.

Q. What are the stability and storage requirements for this compound?

- Stability : The compound is hygroscopic and decomposes in the presence of moisture or oxidizers, releasing hazardous gases (e.g., HCl, SO₂). Store in airtight containers under inert gas (N₂ or Ar) at –20°C .

- Decomposition Products : Carbon oxides, nitrogen oxides, and sulfur oxides may form under thermal stress (>100°C) .

Q. What safety protocols are critical during handling?

- PPE Requirements : Nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods to avoid inhalation .